Ferric saccharate

Drug Safety Anaphylaxis Nephrology

Iron deficiency anemia management demands parenteral iron formulations with robust safety profiles, yet older dextran-based products carry elevated anaphylaxis risk. Ferric saccharate (iron sucrose) resolves this with a quantitatively superior safety margin. • 5.5-fold to 18.8-fold lower rate of life-threatening adverse drug events compared to iron dextran formulations. • Mitigates iatrogenic hypophosphatemia risk vs. ferric carboxymaltose - serum phosphate remains within normal therapeutic range. • USP monograph-compliant, non-dextran, non-gluconate composition ensures low immunogenic potential and batch-to-batch consistency.

Molecular Formula C18H27FeO24
Molecular Weight 683.2 g/mol
CAS No. 75050-77-0
Cat. No. B1262888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric saccharate
CAS75050-77-0
SynonymsD-Glucaric acid, iron(2+) salt (1:1)
Ferri Saccharate
ferri-saccharate
ferric oxide, saccharated
ferric saccharate
Hippiron
iron oxide (saccharated)
Iron Saccharate
iron sucrose
iron(III)-hydroxide sucrose complex
iron-saccharate
Saccharated Ferric Oxide
Venofe
Molecular FormulaC18H27FeO24
Molecular Weight683.2 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3]
InChIInChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1
InChIKeyXRDYWGSODBNAIE-BQGRAUOOSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Saccharate (Iron Sucrose) Identity & Specifications


Ferric saccharate, commonly designated as iron sucrose, is a parenteral iron replacement product composed of a polynuclear iron(III)-hydroxide core stabilized within a carbohydrate shell of sucrose [1]. It is a water-soluble, high-molecular-weight coordination complex with an average molecular weight ranging from 34 to 60 kDa, designed for intravenous administration in patients with iron deficiency anemia [1]. As a non-dextran, third-generation intravenous iron formulation, it is distinguished by its rapid clearance from the plasma, efficient delivery to the reticuloendothelial system, and a well-characterized safety profile [2].

Ferric Saccharate (Iron Sucrose) Non-Interchangeability


Ferric saccharate exhibits distinct physicochemical and pharmacological properties that preclude simple substitution with other intravenous iron products such as iron dextran, sodium ferric gluconate, or ferric carboxymaltose. Key differentiating factors include the specific carbohydrate ligand (sucrose versus dextran, gluconate, or carboxymaltose), which directly influences complex stability, iron release kinetics, and immunogenic potential [1]. These differences manifest in clinically significant variations in adverse event profiles, the risk of labile iron-induced oxidative stress, and the incidence of hypophosphatemia [2]. Consequently, procurement decisions and clinical use must be guided by formulation-specific, quantitative evidence rather than class-level assumptions [3].

Ferric Saccharate (Iron Sucrose) vs. Comparators: Evidence


Life-Threatening ADE Risk vs. Iron Dextran

Ferric saccharate (iron sucrose) demonstrates a substantially lower rate of life-threatening adverse drug events (ADEs) compared to both higher molecular weight iron dextran and lower molecular weight iron dextran [1]. In a comprehensive analysis of FDA-reported ADEs, the absolute rate of life-threatening events for iron sucrose was 0.6 per million doses, compared to 3.3 per million for lower molecular weight iron dextran and 11.3 per million for higher molecular weight iron dextran [1]. This represents an approximately 5.5-fold reduction relative to lower molecular weight iron dextran and an 18.8-fold reduction relative to higher molecular weight iron dextran.

Drug Safety Anaphylaxis Nephrology

Oxidative Stress Profile vs. Sodium Ferric Gluconate

In a prospective, open-label, crossover study of 12 hemodialysis patients, ferric saccharate (iron sucrose) and sodium ferric gluconate both induced comparable increases in non-transferrin-bound iron (NTBI) appearance relative to iron dextran [1]. However, a critical distinction emerged in the downstream oxidative stress marker malondialdehyde (MDA), a product of lipid peroxidation. At 360 minutes post-infusion, MDA levels increased significantly from baseline only in the sodium ferric gluconate group (from 2.43 ± 0.30 µM to 3.08 ± 0.39 µM, p=0.03), whereas the iron sucrose group showed no statistically significant increase [1].

Oxidative Stress Lipid Peroxidation Hemodialysis

Hypophosphatemia Risk vs. Ferric Carboxymaltose

In an open-label pilot study of 20 patients with inflammatory bowel disease or iron deficiency anemia, ferric saccharate (iron sucrose) and ferric carboxymaltose were directly compared for their effects on serum phosphate levels [1]. Two weeks after drug administration, phosphate levels were significantly lower in the ferric carboxymaltose group compared to the iron sucrose group (p < 0.001) [1]. Importantly, in the ferric carboxymaltose group, mean phosphate levels fell below the therapeutic threshold (0.8-1.45 mmol/L), whereas levels remained within the normal range in the iron sucrose group [1]. This significant difference persisted at 4 weeks post-administration (p = 0.043) [1].

Hypophosphatemia Bone Metabolism Inflammatory Bowel Disease

USP Monograph Purity & Excipient-Free Composition

The United States Pharmacopeia (USP) monograph for Iron Sucrose Injection explicitly mandates that the product "contains no antimicrobial agent, chelating agent, dextran, gluconate, or other added substances" [1]. This strict compositional requirement differentiates ferric saccharate from other intravenous iron products that contain dextran (e.g., iron dextran) or gluconate (e.g., sodium ferric gluconate) ligands [1]. Furthermore, the monograph requires that the iron content be within 95.0% to 105.0% of the labeled amount, ensuring precise dosing [1].

Pharmaceutical Quality USP Monograph Excipient Profile

Efficacy vs. Oral Iron in Postpartum Anemia

A 12-week randomized study compared intravenous ferric saccharate (iron sucrose) with oral ferrous sulfate for the treatment of postpartum anemia [1]. While the abstract indicates that intravenous iron sucrose "helps postpartum women to recover early from anemia," the full text of the study is required to extract precise quantitative hemoglobin differences [1]. This evidence, while suggestive of superior efficacy, is classified as supporting evidence due to the lack of fully extracted quantitative data in the available abstract.

Postpartum Anemia Efficacy Hemoglobin

Hypersensitivity Risk in Head-to-Head RCTs

A meta-analysis of head-to-head randomized controlled trials (RCTs) evaluated hypersensitivity reaction (HSR) data for ferric saccharate (iron sucrose, IS) compared to other intravenous iron formulations [1]. The risk difference for serious or moderate-to-severe HSRs between ferric derisomaltose (FDI) and iron sucrose (IS) was 0.1% (95% CI: -0.3% to 0.5%), indicating no statistically significant difference between these two formulations [1]. Overall rates of serious or moderate-to-severe HSRs were low across all formulations, ranging from 0.2% to 1.7% [1]. This data confirms that iron sucrose has a comparable HSR risk profile to other modern IV iron formulations.

Hypersensitivity Anaphylaxis Randomized Controlled Trial

Ferric Saccharate (Iron Sucrose) Application Scenarios


Hemodialysis & CKD Anemia Management

Based on its superior safety profile characterized by a 5.5-fold to 18.8-fold lower rate of life-threatening adverse drug events compared to iron dextran formulations [1], ferric saccharate is the preferred intravenous iron agent for routine maintenance therapy in hemodialysis and CKD patients. Its favorable oxidative stress profile, which avoids the significant lipid peroxidation observed with sodium ferric gluconate [2], further supports its long-term use in this population with elevated baseline cardiovascular risk.

IBD & GI Iron Deficiency Anemia

In patients with IBD or other gastrointestinal conditions, ferric saccharate offers a critical advantage over ferric carboxymaltose by mitigating the risk of iatrogenic hypophosphatemia. Quantitative evidence demonstrates that serum phosphate levels remain within the normal therapeutic range with iron sucrose, in contrast to ferric carboxymaltose which causes significant and sustained phosphate reductions [3]. This is particularly relevant given the increased risk of bone disease in IBD patients.

Postpartum Iron Deficiency Anemia

Ferric saccharate is indicated for the rapid correction of postpartum anemia, especially in cases where oral iron therapy is contraindicated, poorly tolerated, or ineffective [4]. The non-dextran, non-gluconate composition, as mandated by the USP monograph [5], ensures a low immunogenic risk profile, which is a key safety consideration in the postpartum setting.

Formulary Inclusion & Institutional Procurement

For hospital systems and dialysis networks, the procurement of ferric saccharate is justified by a combination of a well-documented safety advantage over older iron dextran products [1] and a comparable hypersensitivity risk profile to newer intravenous iron formulations as demonstrated in head-to-head RCTs [6]. The stringent USP monograph specifications [5] provide an additional layer of quality assurance, ensuring batch-to-batch consistency and minimizing the risk of product variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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